molecular formula C12H13BrN2O3 B5210295 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

Katalognummer B5210295
Molekulargewicht: 313.15 g/mol
InChI-Schlüssel: OXYSQVHVWYQBAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). This compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one is a selective and potent inhibitor of GSK-3, a serine/threonine protein kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3 is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in many diseases, including cancer and neurodegenerative disorders. By inhibiting GSK-3, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to promote insulin secretion, improve glucose tolerance, and protect pancreatic beta cells from apoptosis. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress, improve cognitive function, and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one is its selectivity and potency as a GSK-3 inhibitor. This allows for specific modulation of GSK-3-dependent signaling pathways without affecting other cellular processes. Another advantage is its relatively simple synthesis method and availability of commercial sources. However, one limitation is its potential off-target effects, as GSK-3 is involved in many cellular processes. Additionally, the in vivo efficacy and safety of 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one need to be further evaluated.

Zukünftige Richtungen

There are several future directions for 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one research. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be further studied for its potential to inhibit tumor growth and improve chemotherapy efficacy. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be studied for its potential to improve insulin sensitivity and prevent diabetic complications. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be studied for its potential to improve cognitive function and prevent neurodegeneration. Additionally, the development of more potent and selective GSK-3 inhibitors could provide new therapeutic options for various diseases.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.

Eigenschaften

IUPAC Name

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-8-1-2-10-9(7-8)12(17,11(16)14-10)15-3-5-18-6-4-15/h1-2,7,17H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSQVHVWYQBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.